molecular formula C12H13NO5S B8378178 (4-But-2-ynyloxy-benzenesulfonylamino)-acetic acid

(4-But-2-ynyloxy-benzenesulfonylamino)-acetic acid

Cat. No. B8378178
M. Wt: 283.30 g/mol
InChI Key: QJRJDUXRQSYNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-But-2-ynyloxy-benzenesulfonylamino)-acetic acid is a useful research compound. Its molecular formula is C12H13NO5S and its molecular weight is 283.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-But-2-ynyloxy-benzenesulfonylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-But-2-ynyloxy-benzenesulfonylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-But-2-ynyloxy-benzenesulfonylamino)-acetic acid

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

2-[(4-but-2-ynoxyphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C12H13NO5S/c1-2-3-8-18-10-4-6-11(7-5-10)19(16,17)13-9-12(14)15/h4-7,13H,8-9H2,1H3,(H,14,15)

InChI Key

QJRJDUXRQSYNLP-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.30 g (0.965 mmol) of the product of Example 20 in 10 mL of THF/methanol (1:1) was added 4.8 mL of a 1.0N sodium hydroxide solution and the reaction was stirred overnight at room temperature and then acidified to pH 2 with 10% HCl solution. The resulting mixture was extracted with dichloromethane and the combined organics were dried over MgSO4, filtered and concentrated in vacuo to provide 0.238 g (83%) of the sulfonamide as a white solid. Electrospray Mass Spec 281.9 (M−H)−
Name
product
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.